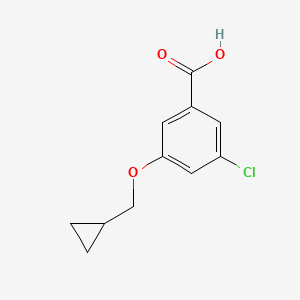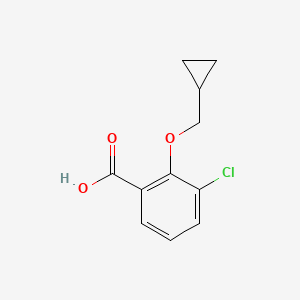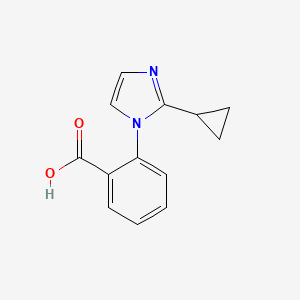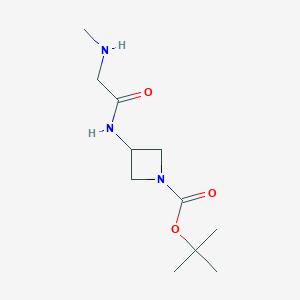
1-tert-Butoxycarbonyl-4-(3-hydroxypropoxy)piperidine
Vue d'ensemble
Description
1-tert-Butoxycarbonyl-4-(3-hydroxypropoxy)piperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a hydroxypropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butoxycarbonyl-4-(3-hydroxypropoxy)piperidine typically involves the protection of the piperidine nitrogen with a Boc group followed by the introduction of the hydroxypropoxy group. One common method involves reacting 4-piperidone with tert-butyl chloroformate to form the Boc-protected piperidine. This intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the hydroxypropoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such processes .
Analyse Des Réactions Chimiques
Types of Reactions
1-tert-Butoxycarbonyl-4-(3-hydroxypropoxy)piperidine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Substitution: Various alkylating agents, such as alkyl halides, under basic conditions.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Depending on the substituent introduced, various derivatives of the piperidine ring can be formed.
Applications De Recherche Scientifique
1-tert-Butoxycarbonyl-4-(3-hydroxypropoxy)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for bioactive compounds.
Medicine: Potential use in the development of pharmaceuticals due to its structural features.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-tert-Butoxycarbonyl-4-(3-hydroxypropoxy)piperidine largely depends on its use and the context in which it is applied. In synthetic chemistry, the Boc group serves as a protecting group for the amine, preventing unwanted reactions during multi-step syntheses. The hydroxypropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-(3-hydroxypropyl)piperazine: Similar structure with a piperazine ring instead of a piperidine ring.
1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde: Another Boc-protected piperidine derivative with an aldehyde group.
Propriétés
IUPAC Name |
tert-butyl 4-(3-hydroxypropoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)14-7-5-11(6-8-14)17-10-4-9-15/h11,15H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKZPCBWOBDQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














